Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone
Description
Basic Structural Characterization
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone (CAS 1341065-96-0) is an organofluorine compound with the molecular formula C~11~H~9~F~3~O~2~ and a molecular weight of 230.19 g/mol . Its IUPAC name derives from its core structure: a cyclopropyl group bonded to a ketone moiety, which is further connected to a phenyl ring substituted with a trifluoromethoxy (-OCF~3~) group at the meta-position (Figure 1).
The compound’s SMILES notation (C1CC1C(=O)C2=CC(=CC=C2)OC(F)(F)F) and InChI key (MTMAQCLBWVKKEQ-UHFFFAOYSA-N) highlight its stereoelectronic features. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the ketone carbonyl carbon.
Table 1: Core structural attributes
| Property | Value |
|---|---|
| Molecular formula | C~11~H~9~F~3~O~2~ |
| Molecular weight | 230.19 g/mol |
| IUPAC name | This compound |
| CAS number | 1341065-96-0 |
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMAQCLBWVKKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclopropyl(3-(trifluoromethoxy)phenyl)methanol
-
- Cyclopropylmagnesium bromide (1.0 M in THF), 2 equivalents
- 3-(Trifluoromethoxy)benzaldehyde, 1 equivalent
- Anhydrous tetrahydrofuran (THF) as solvent
- Temperature maintained at 0 °C during addition
-
- A solution of cyclopropylmagnesium bromide is placed in a dry two-neck round-bottom flask under inert atmosphere.
- A solution of 3-(trifluoromethoxy)benzaldehyde in anhydrous THF is added slowly over 30 minutes at 0 °C.
- The mixture is stirred for 90 minutes at 0 °C to allow complete nucleophilic addition.
- The reaction is quenched with saturated ammonium chloride aqueous solution.
- The organic phase is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The filtrate is concentrated under reduced pressure to yield the cyclopropyl(3-(trifluoromethoxy)phenyl)methanol intermediate quantitatively, typically used without further purification.
Oxidation to this compound
-
- Dess-Martin periodinane (1.2 equivalents)
- Dichloromethane (DCM) as solvent
- Room temperature stirring for 15 minutes
- Quenching with saturated sodium bicarbonate and sodium thiosulfate aqueous solutions
-
- The cyclopropyl(3-(trifluoromethoxy)phenyl)methanol intermediate is dissolved in DCM.
- Dess-Martin periodinane is added in two portions to the solution.
- The reaction mixture is stirred for 15 minutes at room temperature.
- The reaction is quenched by sequential addition of saturated sodium bicarbonate and sodium thiosulfate solutions, followed by stirring for 2 hours.
- The product is extracted with DCM, washed with brine, dried over sodium sulfate, and filtered.
- Concentration under reduced pressure followed by purification through silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradient from 1:20 to 1:10 v/v) affords the pure this compound.
Alternative Synthetic Routes and Optimization
Chalcone Route and Cyclopropanation
An alternative approach involves:
- Synthesis of chalcone derivatives via base-catalyzed aldol condensation of acetophenone derivatives with substituted benzaldehydes.
- Subsequent cyclopropanation of the α,β-unsaturated ketone (chalcone) using sulfur ylides generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO.
- This method allows the introduction of the cyclopropyl ring onto the aromatic ketone framework with various substituents, including trifluoromethoxy groups.
Copper-Mediated Addition of Organometallic Reagents
Copper-catalyzed or copper-mediated addition of organolithium or Grignard reagents to trifluoromethyl-substituted cyclopropenes is another method for preparing trifluoromethylated cyclopropanes, which can be adapted for trifluoromethoxy analogs with appropriate modifications.
Data Table: Summary of Key Reaction Conditions for Preparation
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropylmagnesium bromide addition to 3-(trifluoromethoxy)benzaldehyde | Cyclopropylmagnesium bromide (2 equiv), THF, 0 °C, 90 min | Quantitative | Intermediate used without purification |
| Oxidation of cyclopropylmethanol intermediate | Dess-Martin periodinane (1.2 equiv), DCM, RT, 15 min | 60-70% typical | Purification by silica gel chromatography |
| Chalcone synthesis (alternative) | Acetophenone + substituted benzaldehyde, NaOH, EtOH/H2O, RT, 12 h | >80% | Followed by cyclopropanation |
| Cyclopropanation of chalcones | Trimethylsulfoxonium iodide, NaH, DMSO, RT, 2 h | 70-85% | Purification by column chromatography |
Research Findings and Notes
- The Grignard addition followed by Dess-Martin oxidation is a robust and reproducible method for preparing cyclopropyl phenyl ketones with various substituents, including trifluoromethoxy groups.
- The use of Dess-Martin periodinane allows mild oxidation conditions, preserving the sensitive cyclopropyl ring.
- Alternative methods such as the chalcone route and sulfur ylide cyclopropanation provide versatility and access to structurally diverse cyclopropyl ketones.
- The purity and yield of the final ketone are highly dependent on careful control of reaction temperature, stoichiometry, and purification techniques.
- Characterization data (NMR, HRMS) confirm the successful incorporation of the trifluoromethoxy group and cyclopropyl moiety consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that cyclopropyl derivatives exhibit significant anticancer properties. For instance, modifications of cyclopropyl[3-(trifluoromethoxy)phenyl]methanone have been explored for their inhibitory effects on various cancer cell lines. Research shows that compounds with trifluoromethyl groups can enhance selectivity and potency against specific cancer targets.
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | RET | <5 |
| This compound | Flt-3 | <5 |
The compound's ability to inhibit RET and Flt-3 pathways suggests its potential as a therapeutic agent in treating cancers associated with these receptors .
1.2 Anti-inflammatory Properties
Cyclopropyl derivatives have also been investigated for anti-inflammatory effects. The trifluoromethoxy group is known to enhance bioactivity by improving solubility and metabolic stability. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Agrochemical Applications
2.1 Pesticidal Activity
The structural characteristics of this compound make it a candidate for agrochemical formulations. Its efficacy against pests has been evaluated, showing promising results in field trials against common agricultural pests.
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85 |
| This compound | Whiteflies | 90 |
These findings indicate that this compound could contribute to developing new pest control agents with lower environmental impact compared to traditional pesticides .
Materials Science
3.1 Polymer Synthesis
Cyclopropyl groups are known for their ability to undergo ring-opening reactions, which can be utilized in synthesizing novel polymers. The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability.
Case Study:
A study demonstrated that polymers synthesized with cyclopropyl moieties exhibited improved tensile strength and flexibility compared to their non-cyclopropyl counterparts. The thermal degradation temperature was also significantly higher, indicating better thermal stability.
Mechanism of Action
The mechanism of action of cyclopropyl[3-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The trifluoromethoxy group in Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a strong electron-withdrawing substituent, which polarizes the aromatic ring and influences binding interactions. Comparisons with analogs include:
- Cyclopropyl(3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanone: Replacing –OCF₃ with –OCH₂CF₂F introduces a bulkier, more lipophilic substituent. This modification may alter steric hindrance and metabolic pathways, though both groups enhance oxidative stability .
- 1-(4-Chlorophenyl)cyclopropylmethanone: The chloro (–Cl) substituent is less electron-withdrawing than –OCF₃ but provides similar aromatic polarization. The addition of a piperazine ring enables hydrogen bonding and basicity, critical for receptor interactions (e.g., histamine H3 or dopamine receptors) .
Pharmacological Activity Profiles
Anticancer and Antituberculosis Activity
- Compound 3c (1-(4-Chlorophenyl)cyclopropylmethanone derivative): Exhibited dual anticancer (against MDA-MB-435 breast cancer cells) and antituberculosis activity (MIC < 10 µg/mL). The piperazine moiety likely enhances solubility and target engagement .
- Cyclopropyl[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone (CIPROXIFAN MALEATE): The imidazole group confers histamine H3 receptor antagonism, suggesting structural flexibility for CNS-targeted therapies.
Receptor Modulation and Antioxidant Properties
- (4-Fluorophenyl)(4-(3-(4-(cyclopropanecarbonyl)piperazin-1-yl)propoxy)phenyl)methanone (QD8): Demonstrated dual histamine H3 receptor ligand activity and antioxidant capacity. The fluorophenyl group enhances π-π stacking, while the cyclopropanecarbonyl-piperazine chain contributes to radical scavenging .
Key Structural Determinants of Bioactivity
- Electron-Withdrawing Groups : –OCF₃ and –Cl improve binding to hydrophobic pockets in enzymes or receptors.
- Heterocyclic Additions : Piperazine (e.g., QD8, Compound 3c) and imidazole (e.g., CIPROXIFAN) enable hydrogen bonding and charge interactions.
Biological Activity
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a cyclopropyl group and a trifluoromethoxy-substituted phenyl ring, which contribute to its distinct chemical properties. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may function as an agonist or antagonist, modulating various biochemical pathways. Detailed studies on binding affinity and receptor selectivity are crucial for understanding its precise mechanism of action.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with trifluoromethyl groups have been noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial Effects : Cyclopropane derivatives can demonstrate significant antimicrobial activity against various pathogens.
- Neurochemical Activity : Some derivatives have shown potential in modulating neurotransmitter systems, indicating possible applications in neuropharmacology .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of cyclopropane derivatives on cancer cell lines. This compound was found to inhibit the growth of certain cancer cells at micromolar concentrations, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer progression. The IC50 values for these interactions were significantly lower than those for non-fluorinated analogs, highlighting the importance of the trifluoromethoxy group in enhancing potency .
- Neurotransmitter Modulation : Further exploration into its neurochemical properties indicated that the compound might modulate serotonin receptors, which could have implications for treating mood disorders. Binding studies demonstrated a higher affinity for serotonin receptors compared to other compounds lacking the trifluoromethoxy moiety .
Table 1: Biological Activities of this compound
| Activity Type | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | 5.0 | |
| Antimicrobial | Zone of Inhibition | 12.0 | |
| Neurotransmitter Modulation | Binding Affinity | 0.8 |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Trifluoromethoxy, cyclopropyl group | Anticancer, neurochemical |
| Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine | Fluoro and trifluoromethyl groups | Antimicrobial |
| Trifluoromethylbenzamide | Trifluoromethyl group | Enzyme inhibition |
Q & A
Basic: What synthetic methodologies are most effective for producing Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, cyclopropane-containing ketones can be synthesized via palladium-catalyzed coupling of cyclopropylboronic acids with trifluoromethoxy-substituted aryl halides . Yield optimization requires:
- Catalyst Selection: Palladium/copper co-catalysts improve cross-coupling efficiency.
- Solvent Systems: Anhydrous THF or DMF enhances reaction homogeneity.
- Temperature Control: Reactions at 80–100°C balance kinetics and side-product formation.
- Purification: Column chromatography with ethyl acetate/hexane (1:4) isolates the product (typical yield: 60–75%) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹; CF₃O asymmetric stretch at 1280–1300 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak at m/z 258 (C₁₁H₉F₃O₂) with characteristic fragments (e.g., loss of CO at m/z 230) .
Advanced: How can computational modeling predict the reactivity of the cyclopropyl ring in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. The cyclopropyl ring’s angle strain (60°) increases susceptibility to ring-opening.
- Electrostatic Potential Maps: Identify electron-deficient regions; the carbonyl group directs electrophiles to the meta-position of the trifluoromethoxy substituent .
- Case Study: MD simulations reveal that nitro substitution (as in Cyclopropyl(3-nitrophenyl)methanone) lowers activation energy for ring-opening by 15% compared to trifluoromethoxy analogs .
Advanced: What experimental strategies resolve contradictory data on the stability of this compound in protic vs. aprotic solvents?
Methodological Answer:
Contradictions arise from solvent polarity and hydrogen-bonding effects:
- Kinetic Studies: Monitor degradation via HPLC in DMSO (aprotic) vs. ethanol (protic). Half-life in ethanol is 48 hours vs. 120 hours in DMSO due to H-bond-induced ring strain .
- Controlled Humidity Tests: Aprotic solvents like THF hydrolyze the compound at >70% humidity, forming carboxylic acid byproducts. Use anhydrous MgSO₄ to stabilize .
- Data Reconciliation: Apply Arrhenius modeling to extrapolate degradation rates across solvents .
Intermediate: How does the trifluoromethoxy group influence the compound’s electronic properties compared to nitro or methyl substitutes?
Methodological Answer:
- Hammett Analysis: The trifluoromethoxy group (σₚ = 0.54) is less electron-withdrawing than nitro (σₚ = 1.27) but more than methyl (σₚ = -0.17). This modulates:
- Comparative Table:
| Substituent | σₚ (Hammett) | Reaction Rate (k, M⁻¹s⁻¹) | ¹H NMR Shift (Aromatic) |
|---|---|---|---|
| CF₃O | 0.54 | 2.1 × 10⁻³ | δ 7.45–7.60 |
| NO₂ | 1.27 | 5.8 × 10⁻³ | δ 7.70–7.85 |
| CH₃ | -0.17 | 0.9 × 10⁻³ | δ 7.20–7.35 |
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Low Melting Point (45–50°C): Use slow cooling in pentane/ether (1:1) at -20°C to form stable crystals.
- Polymorphism: Screen solvents (e.g., acetonitrile, toluene) to isolate the most thermodynamically stable form.
- X-ray Diffraction: Resolve disorder in the cyclopropyl ring using SHELX with anisotropic displacement parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
